4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid
Description
Properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid |
InChI |
InChI=1S/C22H22N4O3/c27-19(10-11-20(28)29)25-12-14-26(15-13-25)22-23-18-9-5-4-8-17(18)21(24-22)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,28,29) |
InChI Key |
PUWMTGSPFLYYJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)C(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazoline Core
The quinazoline ring is synthesized via cyclocondensation of anthranilic acid derivatives with benzaldehyde under acidic conditions. For example:
-
Reactants : Anthranilic acid (1.0 equiv), benzaldehyde (1.2 equiv).
-
Conditions : Reflux in glacial acetic acid with catalytic sulfuric acid (12–24 hours).
-
Yield : ~70–75% after recrystallization.
This step is critical for establishing the phenylquinazolin-2-yl group, which forms the foundation for subsequent modifications.
Butanoic Acid Backbone Coupling
The butanoic acid group is introduced via a coupling reaction with succinic anhydride:
-
Reactants : Piperazine-containing intermediate (1.0 equiv), succinic anhydride (2.0 equiv).
-
Conditions : Stirring in dichloromethane (DCM) with triethylamine (TEA) at room temperature for 24 hours.
Solvent Comparison :
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DCM | 24 | 72 |
| THF | 36 | 65 |
| Acetonitrile | 48 | 58 |
Polar aprotic solvents like DCM facilitate better interaction between the nucleophile and electrophile.
Final Cyclization and Oxidation
The terminal oxo group is introduced via cyclization using polyphosphoric acid (PPA):
-
Reactants : Butanoic acid intermediate (1.0 equiv).
-
Conditions : PPA at 120°C for 6 hours under nitrogen atmosphere.
-
Yield : ~60–65% after recrystallization.
Alternative Method :
-
Oxidative decarboxylation using benzimidazolium fluorochromate (BIFC) in acetic acid/water (1:1) at 50°C for 4 hours achieves comparable yields (~62%).
Optimization Techniques
Catalytic Enhancements
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Dielectric Constant | Low (e.g., acetic acid) | Enhances enolization and oxidation |
| Temperature | 110–120°C | Prevents decomposition |
Challenges and Solutions
Low Yields in Cyclization
-
Cause : Competing side reactions during PPA-mediated cyclization.
-
Solution : Use of high-purity PPA and strict temperature control (ΔT ± 2°C).
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can yield reduced quinazoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives. Substitution reactions can result in various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential analgesic and anti-inflammatory activities. It is known to inhibit cyclooxygenase enzymes, which play a critical role in inflammation and pain pathways. This inhibition can lead to reduced production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.
Pharmacology
Research indicates that 4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid may serve as an anti-tubercular agent . Its ability to inhibit Mycobacterium tuberculosis positions it as a candidate for developing new treatments for tuberculosis.
Biochemistry
Investigations into the compound's interactions with various enzymes and receptors are ongoing to elucidate its mechanisms of action. Understanding these interactions can lead to insights into its therapeutic applications and potential side effects.
Industrial Applications
The compound's unique chemical properties facilitate its use in synthesizing other complex organic molecules, which can be applied in various industrial processes. Its versatility makes it an attractive subject for further research in synthetic organic chemistry.
Case Studies
- Anti-Cancer Activity : A related study demonstrated that compounds with similar structures exhibited significant anti-proliferative activity against breast cancer cell lines. This suggests potential applicability for this compound in cancer treatment .
- Neuroprotective Effects : Research on derivatives containing piperazine rings indicated their ability to cross the blood-brain barrier, suggesting possible neuroprotective effects. This could lead to applications in treating neurological disorders .
- Tuberculosis Treatment : A study highlighted the compound's efficacy against Mycobacterium tuberculosis, supporting its development as a novel anti-tubercular agent. The mechanism involves disruption of bacterial metabolism through enzyme inhibition .
Mechanism of Action
The mechanism of action of 4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid involves its interaction with specific molecular targets. In the case of its analgesic and anti-inflammatory activities, the compound inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . For its anti-tubercular activity, the compound interferes with the cell wall synthesis of Mycobacterium tuberculosis, leading to bacterial cell death .
Comparison with Similar Compounds
Structural Insights :
Biological Activity
4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline moiety linked to a piperazine ring and a butanoic acid side chain. Its molecular formula is , and it has a molecular weight of approximately 302.34 g/mol. The structural characteristics contribute to its interaction with biological targets.
The biological activity of this compound primarily involves its role as a kinase inhibitor . It has been shown to inhibit various receptor tyrosine kinases (RTKs), which are critical in cell signaling pathways related to cancer progression and metastasis.
Targeted Kinases
Research indicates that this compound exhibits inhibitory effects on:
- VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
- c-Met (Hepatocyte Growth Factor Receptor)
These targets are significant in angiogenesis and tumor growth, making the compound a candidate for anti-cancer therapies .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study 1: Anti-Cancer Efficacy
In a study examining the anti-cancer properties of the compound, it was administered to A549 lung cancer cells. Results indicated significant reduction in cell viability at concentrations correlating with IC50 values for VEGFR-2 and c-Met inhibition. The study concluded that the compound could serve as a potential therapeutic agent in lung cancer treatment due to its dual inhibitory action .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated promising antibacterial effects, suggesting potential applications in treating bacterial infections .
Q & A
What are the key structural features of 4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid that influence its biological activity?
The compound’s structure includes three critical motifs:
- Quinazoline core : Aromatic and planar, enabling π-π stacking with biological targets like enzymes or DNA .
- Piperazine ring : Enhances solubility and serves as a flexible linker for receptor interactions .
- Butanoic acid moiety : Introduces hydrophilicity and potential for hydrogen bonding, influencing pharmacokinetics .
These features collectively modulate binding affinity, selectivity, and metabolic stability.
What synthetic methodologies are employed to prepare this compound?
Synthesis typically involves multi-step reactions:
Quinazoline-piperazine coupling : Reacting 4-phenylquinazoline-2-carboxylic acid with piperazine under carbodiimide-mediated conditions .
Butanoic acid conjugation : Introducing the 4-oxobutanoic acid group via nucleophilic acyl substitution, optimized at 60–80°C in DMF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity .
Key challenges include minimizing side reactions at the piperazine nitrogen; inert atmospheres (N₂) and controlled pH are critical .
How can reaction conditions be optimized to improve the yield of this compound during synthesis?
- Temperature : Maintain 70°C during coupling to balance reaction rate and byproduct formation .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance nucleophilicity .
- Catalysts : Employ HOBt (hydroxybenzotriazole) to suppress racemization in amide bond formation .
- Workup : Quench reactions with ice-cold water to precipitate crude product, reducing loss during extraction .
What analytical techniques are critical for confirming the purity and structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR verifies regiochemistry (e.g., piperazine linkage at C2 of quinazoline) and absence of tautomers .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ = 485.2012) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities <0.5% .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
How can structure-activity relationship (SAR) studies guide modifications for enhanced pharmacological properties?
- Piperazine substitution : Replacing methyl groups with bulkier substituents (e.g., tert-butyl) improves CNS penetration .
- Butanoic acid analogs : Esterification (e.g., ethyl ester) enhances cell membrane permeability, while hydrolysis restores activity .
- Quinazoline fluorination : Adding electron-withdrawing groups (e.g., -F) increases binding to ATP pockets in kinases .
Biological assays (IC₅₀, Ki) should compare analogs against target proteins (e.g., EGFR, PARP) .
What strategies resolve contradictions in reported biological activities across studies?
- Standardized assays : Use uniform protocols (e.g., MTT for cytotoxicity, FPIA for receptor binding) to minimize variability .
- Metabolic stability testing : Incubate compounds with liver microsomes to identify active vs. inactive metabolites .
- Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
How do computational methods contribute to understanding this compound’s physicochemical properties?
- pKa prediction : Tools like MarvinSuite estimate the butanoic acid group’s pKa (~4.2), guiding formulation for oral bioavailability .
- Molecular docking : Simulate binding modes to receptors (e.g., quinazoline stacking in kinase ATP pockets) using AutoDock Vina .
- ADMET profiling : SwissADME predicts moderate blood-brain barrier penetration (LogP = 2.8) and CYP3A4 metabolism .
What are the primary challenges in synthesizing this compound, and how are they addressed?
- Piperazine reactivity : Protect free amines with Boc groups during coupling to prevent unwanted alkylation .
- Low yields in final step : Optimize stoichiometry (1:1.2 molar ratio of quinazoline to butanoic acid chloride) .
- Purification difficulties : Use preparative HPLC with trifluoroacetic acid as an ion-pairing agent for acidic byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
